molecular formula C17H20N2O4S B215684 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Katalognummer B215684
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: XXWAGDZBZJLKJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, also known as ESE-15, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities. In

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves the inhibition of the estrogen receptor (ER) signaling pathway. ER is a protein that is expressed in many types of cancer cells, and its activation promotes cell growth and proliferation. 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide binds to the ER and prevents its activation, thereby inhibiting the growth of cancer cells. In addition, 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in lab experiments is its potency and selectivity for the ER. It has been shown to have a higher binding affinity for the ER than other compounds, such as tamoxifen. However, one limitation is its solubility, which may affect its bioavailability and efficacy. In addition, 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has not been extensively studied in vivo, and more research is needed to determine its pharmacokinetics and toxicity.

Zukünftige Richtungen

There are several future directions for research on 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. One area of interest is the development of more potent and selective analogs of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide that can be used in cancer treatment. Another area of interest is the investigation of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in combination with other cancer drugs to enhance their anticancer effects. In addition, more research is needed to determine the pharmacokinetics and toxicity of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in vivo, which will be necessary for its eventual use in clinical trials.

Synthesemethoden

The synthesis of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting material is 4-ethoxybenzoic acid, which is first converted to its acid chloride derivative using thionyl chloride. This is then reacted with 4-aminobenzene sulfonamide in the presence of a base to yield the intermediate product. The final step involves the reaction of the intermediate with 2-(4-aminophenyl)ethylamine in the presence of a reducing agent to produce 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

Wissenschaftliche Forschungsanwendungen

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has also been studied for its potential use in combination with other cancer drugs, such as tamoxifen and paclitaxel, to enhance their anticancer effects.

Eigenschaften

Produktname

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Molekularformel

C17H20N2O4S

Molekulargewicht

348.4 g/mol

IUPAC-Name

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C17H20N2O4S/c1-2-23-15-7-5-14(6-8-15)17(20)19-12-11-13-3-9-16(10-4-13)24(18,21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H2,18,21,22)

InChI-Schlüssel

XXWAGDZBZJLKJK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.